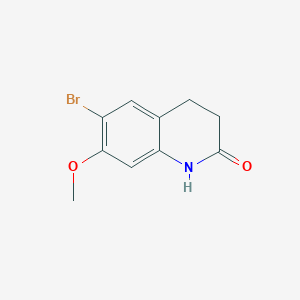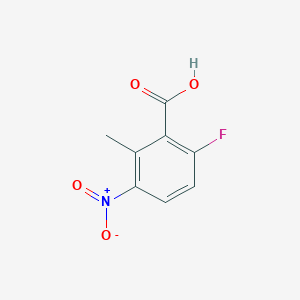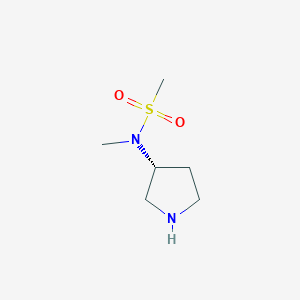
(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide
Übersicht
Beschreibung
(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, also known as N-methyl-N-(3-pyridyl)methanesulfonamide, is an organic compound with a molecular formula of C6H11NO2S. It is a chiral compound with a single stereogenic center and is a member of the pyrrolidinone family. N-methyl-N-(3-pyridyl)methanesulfonamide has become increasingly important in recent years due to its wide range of applications in pharmaceuticals, biotechnology, and other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
Molecular and Supramolecular Structures
(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide and its derivatives are of significant interest due to their structural and supramolecular properties. Research by Jacobs, Chan, and O'Connor (2013) on derivatives like N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide, and N-[2-(pyridin-2-yl)ethyl]toluenesulfonamide highlights these compounds' molecular structures and their ability to form various supramolecular assemblies through hydrogen bonding and π-π stacking interactions (Jacobs, Chan, & O'Connor, 2013).
Catalytic Activity
Tamaddon and Azadi (2018) explored the catalytic applications of nicotinum methane sulfonate, a derivative of (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, demonstrating its effectiveness as a bi-functional catalyst for synthesizing 2-amino-3-cyanopyridines. This showcases the potential for these compounds in facilitating organic synthesis reactions (Tamaddon & Azadi, 2018).
Chemical Synthesis and Biological Activity
The synthesis and evaluation of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates for their potential as HMG-CoA reductase inhibitors are significant for pharmaceutical research. These compounds, researched by Watanabe et al. (1997), underline the chemical versatility and potential therapeutic applications of (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives (Watanabe et al., 1997).
Electrooptic and Nonlinear Optical Response
Facchetti et al. (2006) investigated the influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. Their findings contribute to the understanding of how (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives can be used in the development of electrooptic materials (Facchetti et al., 2006).
Eigenschaften
IUPAC Name |
N-methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWOLXIOYYVGSI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCNC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



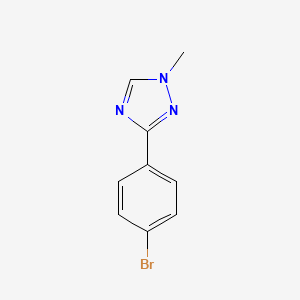

![Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol](/img/structure/B1529807.png)
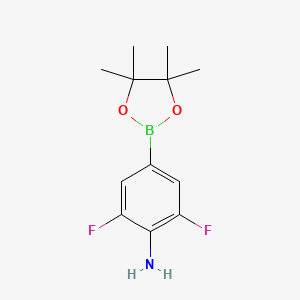
![Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529811.png)
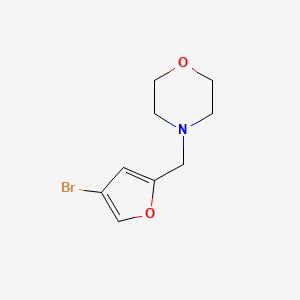
![6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1529814.png)
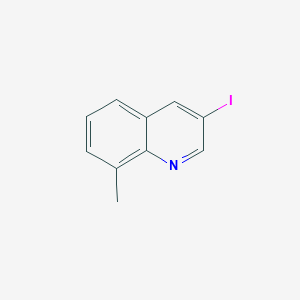
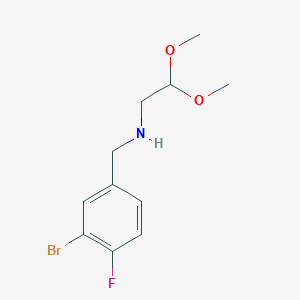

![[1-(5-Bromo-pyridin-2-yl)-1H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B1529819.png)
![2-[2-(Dimethylamino)ethoxy]pyridin-4-amine](/img/structure/B1529820.png)
